molecular formula C12H20N4O2 B592242 tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 398491-61-7

tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No. B592242
CAS RN: 398491-61-7
M. Wt: 252.318
InChI Key: XOQXOJPUZGHMLL-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.318. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ivanov et al. (2017) synthesized ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, which are structurally similar to the compound , demonstrating its utility in the synthesis of novel compounds (Ivanov et al., 2017).

  • Hill et al. (2009) reported the synthesis of 3-hydroxy-1H-pyrrole from a related compound, tert-butyl {[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}acetate, indicating the compound's relevance in synthesizing pyrrole derivatives (Hill et al., 2009).

  • Zonouzi et al. (2006) describe the synthesis of 2-amino-4H-pyrans, a group of compounds with various applications, including anti-cancer and antihypertensive agents, using tert-butylamine derivatives, suggesting potential pharmacological applications of similar structures (Zonouzi et al., 2006).

  • Zhang et al. (2022) discuss the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of targeted PROTAC molecules, highlighting its role in complex organic synthesis (Zhang et al., 2022).

  • Ivanov (2020) conducted a study on the recyclization of pyrazolo[5,1-c][1,2,4]triazines to other complex systems, demonstrating the versatility of pyrazole derivatives in organic transformations (Ivanov, 2020).

  • Huard et al. (2012) synthesized acetyl-CoA carboxylase inhibitors from compounds including a tert-butyl pyrazolospirolactam core, underscoring the relevance of tert-butyl pyrazole derivatives in medicinal chemistry (Huard et al., 2012).

  • Pollock and Cole (2014) used tert-butyl as a pyrazole protecting group in their synthesis, indicating the protective role of tert-butyl groups in complex organic syntheses (Pollock & Cole, 2014).

  • Hozjan et al. (2023) describe the organocatalyzed synthesis of a tert-butyl carboxylate, similar to the compound , suggesting its utility in organocatalysis (Hozjan et al., 2023).

properties

IUPAC Name

tert-butyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)16-6-7-8(12(16,4)5)14-15-9(7)13/h6H2,1-5H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQXOJPUZGHMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653984
Record name tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

398491-61-7
Record name tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-amino-6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate
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Synthesis routes and methods I

Procedure details

To a slurry of 5-tert-butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate (25.00 g, 77.1 mmol) in MeOH (50 mL) was added LiOH (1.92 g, 77.1 mmol). The reaction was stirred at room temperature for 2 h then concentrated. The crude reaction mixture was taken up in EtOAc (50 mL) then washed with NaHCO3 (20 mL) and water (20 mL). The organic layer was dried (MgSO4), filtered and concentrated to give an orange solid which was triturated with ACN then filtered and rinsed with ACN (50 mL) to give the title compound B1(i) as a white solid (14.8 g, 76%). 1H NMR (300 MHz, DMSO-d6) δ ppm 1.40-1.46 (m, 9H), 1.47-1.54 (m, 6H), 4.03-4.17 (m, 2H), 4.95 (br. s., 1H), 11.15 (s, 1H). Mass spectrum: Calcd for C12H21N4O2 (M+H): 253. Found 253.
Name
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
76%

Synthesis routes and methods II

Procedure details

Reagent 5-tert-butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate, E1(I), (10.97 g, 33.9 mmol) was dissolved in MeOH (200 mL) after which NaOH (5 eq, 169 mmol) was added. After stirring the mixture at room temperature for 3 h, the starting material disappeared. After removal of MeOH, add H2O and AcOEt was added, and the product was extracted with AcOEt and dried over Na2SO2 followed by concentration to afford E1(II).
Name
Quantity
169 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrazine hydrochloride (4.95 g, 72.4 mmol) was added to a solution of tert-butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (11.5 g, 48.2 mmol) in EtOH (300 mL) and the reaction mixture was stirred at 85° C. for 18 hours then concentrated in vacuo. The residue was taken up in EA (200 mL), washed with sat. aq. NaHCO3, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (3% MeOH in EA) afforded the title compound (5.5 g, 46%) as an off-white solid. 1H NMR (DMSO-d6) δ 11.12 (s, 1H), 5.05 (s, 2H), 4.11-4.07 (m, 2H), 1.50-1.48 (m, 6H), 1.44-1.41 (m, 9H).
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
46%

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